1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-19-5-3-17(4-6-19)20-7-8-21(27-26-20)28-12-9-18(10-13-28)22(29)25-15-16-2-1-11-24-14-16/h1-8,11,14,18H,9-10,12-13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUEODLKIYVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, with the CAS number 1105213-71-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 393.9 g/mol. The structure includes a chlorophenyl group and multiple nitrogen-containing heterocycles, which are often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1105213-71-5 |
| Molecular Formula | C21H20ClN5O |
| Molecular Weight | 393.9 g/mol |
The precise mechanism of action for this compound is still under investigation. However, its structural components suggest potential interactions with various biological targets:
- Kinase Inhibition : The presence of the piperidine and pyridazine moieties may allow for interaction with kinase enzymes, which are critical in signaling pathways related to cell growth and proliferation.
- Receptor Modulation : The compound may also act on neurotransmitter receptors or other protein targets involved in neurological processes.
Biological Activity
Preliminary studies indicate that 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits several biological activities:
- Antitumor Activity : Some derivatives of pyridazine compounds have shown promise in inhibiting tumor cell proliferation. For instance, compounds similar in structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : Research has indicated that certain piperidine derivatives possess antibacterial and antifungal activities. This compound may share similar properties, potentially acting against pathogens through disruption of cellular processes.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is hypothesized that this compound could offer protective effects in neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study published in MDPI evaluated various pyridazine derivatives for their anticancer properties, highlighting the importance of structural modifications in enhancing potency against specific cancer types .
- Antimicrobial Testing : Research on piperidine derivatives showed that some exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests that the compound may also be effective against resistant strains.
- Neuropharmacological Research : In a study focusing on piperidine derivatives, several compounds demonstrated neuroprotective effects in models of oxidative stress, indicating potential applications in treating neurodegenerative disorders .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that similar pyridazine derivatives showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including cancer and autoimmune disorders.
- Case Study : A study assessing the anti-inflammatory effects of related compounds found that they significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Monoamine Oxidase Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
- Case Study : Research on structurally similar compounds revealed potent inhibition of MAO-B with an IC50 value as low as 0.013 µM, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Other Enzyme Targets
Further investigations are warranted to explore the inhibition of other enzymes that may be implicated in disease processes, such as kinases involved in cancer progression.
Pharmacological Studies
Pharmacological evaluations have demonstrated that 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are critical for drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
AZD5363 (Capivasertib)
- Structure: [(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide] .
- Key Differences: Heterocyclic Core: AZD5363 uses a pyrrolo[2,3-d]pyrimidine group instead of pyridazine. Substituents: AZD5363 has an amino group at the piperidine-4-carboxamide position and a 3-hydroxypropyl chain linked to the 4-chlorophenyl group.
- Activity: AZD5363 is a well-characterized antineoplastic agent targeting AKT kinases, with clinical applications in cancer therapy. Its amino group and hydroxylpropyl chain likely enhance solubility and target binding .
1-[5-Chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[3-(hydroxymethyl)-cyclohexyl]-piperidine-4-carboxamide
- Structure : Features a benzoxazole core with dual chloro-substituents and a hydroxymethylcyclohexyl carboxamide group .
- Substituents: The dual chloro groups may increase lipophilicity, while the hydroxymethylcyclohexyl group could influence stereoselective interactions.
- Activity: Not explicitly stated, but benzoxazole derivatives are often explored for antimicrobial or kinase inhibitory activity .
N-(Pyridin-3-ylmethyl)piperidine Derivatives (ABChem Catalog)
- Examples : 1-(pyridin-3-ylmethyl)piperidine-3-carboxylate, 2-(1-(pyridin-3-ylmethyl)piperidin-4-yl)acetate .
- Core Modifications: Lack of pyridazine or chlorophenyl groups.
- Activity : Esters may confer faster metabolic clearance compared to carboxamides, limiting therapeutic utility .
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | AZD5363 | Benzoxazole Analog |
|---|---|---|---|
| Core Heterocycle | Pyridazine | Pyrrolo[2,3-d]pyrimidine | Benzoxazole |
| Chlorophenyl Groups | 1 (4-chlorophenyl) | 1 (4-chlorophenyl) | 2 (4-chlorophenyl + 5-chloro) |
| Carboxamide Substituent | N-(pyridin-3-ylmethyl) | N-(3-hydroxypropyl) + amino | N-(hydroxymethylcyclohexyl) |
| Reported Activity | Not available | Antineoplastic (AKT inhibitor) | Not available |
| Synthetic Complexity | Likely moderate (pyridazine coupling) | High (pyrrolopyrimidine synthesis) | Moderate (benzoxazole formation) |
Research Findings and Implications
- The N-(pyridin-3-ylmethyl) group could improve blood-brain barrier penetration relative to AZD5363’s polar 3-hydroxypropyl chain .
- Synthetic Considerations :
Q & A
Q. Basic Research Focus
- Molecular docking : Target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using the chlorophenyl group as a hydrophobic anchor and the pyridazine ring for π-π interactions .
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) with IC₅₀ determination at 1–100 µM concentrations .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and selectivity in cancer vs. normal cell lines (e.g., HEK293 vs. HeLa) .
Methodological Tip : Validate docking results with molecular dynamics simulations (50 ns trajectories) to assess binding stability .
How do structural modifications (e.g., substituent variations) impact bioactivity?
Q. Advanced Research Focus
- Chlorophenyl vs. fluorophenyl : The chloro group enhances hydrophobic binding but may reduce solubility; fluorophenyl analogs show improved metabolic stability in hepatic microsomal assays .
- Pyridinylmethyl vs. benzyl groups : The pyridine N-atom increases hydrogen-bonding potential, improving affinity for targets like PARP-1 (ΔIC₅₀ = 2.5 µM vs. 8.7 µM for benzyl) .
Data Contradiction Alert : A study on a related compound found that bulkier substituents on the piperidine ring decreased cell permeability despite higher in vitro potency .
What strategies mitigate off-target effects in kinase inhibition studies?
Q. Advanced Research Focus
- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs.
- Crystallography : Resolve co-crystal structures with ABL1 or JAK2 to identify key binding residues (e.g., gatekeeper mutations) .
- Proteomics : Use SILAC-based mass spectrometry to track downstream signaling changes in treated cells .
Case Study : A pyridazine-piperidine analog showed >100-fold selectivity for JAK2 over JAK3 due to steric clashes with JAK3’s Leu959 residue .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.3 hrs in mice) and bioavailability (F% < 30% in some analogs) to explain efficacy gaps .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce active compound levels .
- Formulation optimization : Encapsulate in PEGylated liposomes to enhance solubility and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
